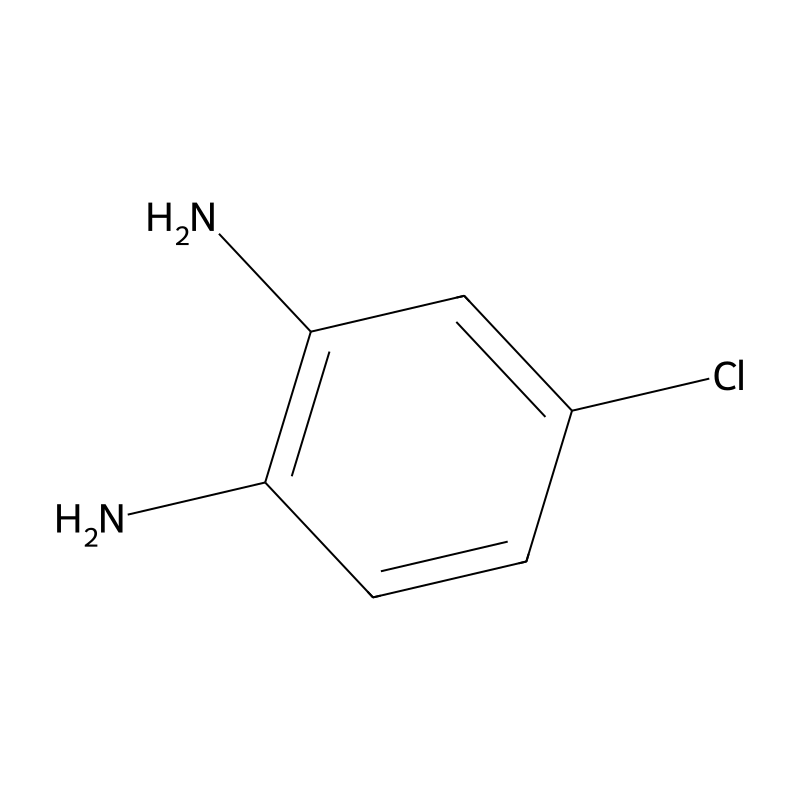

4-chlorobenzene-1,2-diamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in benzene, very soluble in ethanol, ether.

Slightly soluble in wate

Synonyms

Canonical SMILES

Dye Preparation

Scientific Field: Organic Chemistry

Application Summary: 4-Chloro-o-phenylenediamine can be used as an oxidation base for dye preparation.

Chemical Intermediate

Application Summary: This compound can be used as a chemical intermediate to produce 5-chloro-benzotriazole.

Methods of Application: As a chemical intermediate, 4-Chloro-o-phenylenediamine would be used in a series of chemical reactions to produce 5-chloro-benzotriazole. The exact procedures would depend on the specific synthesis pathway being used.

Results or Outcomes: The outcome of this application would be the production of 5-chloro-benzotriazole

Curing Agent for Epoxy Resins

Scientific Field: Materials Science

Application Summary: 4-Chloro-o-phenylenediamine can be used as a curing agent for epoxy resins.

Methods of Application: In this application, the compound would be mixed with an epoxy resin. The mixture would then be heated to initiate the curing process.

Results or Outcomes: The outcome of this application would be a cured epoxy resin with potentially enhanced properties

Reagent in Gas Chromatography

Scientific Field: Analytical Chemistry

Application Summary: This compound can be used as a reagent in gas chromatography.

Methods of Application: In gas chromatography, 4-Chloro-o-phenylenediamine would be used to react with certain analytes to aid in their detection or quantification.

Results or Outcomes: The use of this reagent can enhance the detection and quantification of certain analytes in gas chromatography

Synthesis of Experimental Pharmaceuticals

Scientific Field: Pharmaceutical Chemistry

Application Summary: 4-Chloro-o-phenylenediamine can be used to synthesize experimental pharmaceuticals.

Results or Outcomes: The outcome of this application would be the creation of various experimental pharmaceuticals

Production of Curing Agent for Epoxy Resins

Application Summary: This compound can be used as a chemical intermediate in the production of a curing agent for epoxy resins.

Methods of Application: As a chemical intermediate, 4-Chloro-o-phenylenediamine would be used in a series of chemical reactions to produce the curing agent. The exact procedures would depend on the specific synthesis pathway being used.

Results or Outcomes: The outcome of this application would be the production of a curing agent for epoxy resins

Synthesis of Benzimidazoles

Application Summary: 4-Chloro-o-phenylenediamine can undergo cyclizations and cyclocondensations to form benzimidazoles.

Results or Outcomes: The outcome of this application would be the creation of various benzimidazoles

Production of Herbicides

Scientific Field: Agricultural Chemistry

Application Summary: This compound can be used in the production of certain herbicides.

Methods of Application: As a chemical intermediate, 4-Chloro-o-phenylenediamine would be used in a series of chemical reactions to produce the herbicides. The exact procedures would depend on the specific synthesis pathway being used.

Results or Outcomes: The outcome of this application would be the production of certain herbicides

4-Chlorobenzene-1,2-diamine, also known as 4-chloro-o-phenylenediamine, is an aromatic amine with the molecular formula and a molecular weight of 142.59 g/mol. It is characterized by two amino groups attached to a benzene ring that also carries a chlorine substituent. The compound appears as a beige to grey-brown crystalline powder and is slightly soluble in water, but more soluble in organic solvents such as benzene and petroleum ether . Its chemical structure can be represented as follows:

textNH2 |Cl - C6H4 - NH2

4-Chloro-o-phenylenediamine is a hazardous compound and requires proper handling due to the following reasons:

- Electrophilic Aromatic Substitution: The amino groups can activate the benzene ring towards electrophilic substitution, allowing for further functionalization.

- Diazotization: Under acidic conditions, it can be converted into diazonium salts, which are useful intermediates in organic synthesis.

- Condensation Reactions: It can react with carbonyl compounds to form imines or amines, depending on the reaction conditions .

4-Chlorobenzene-1,2-diamine exhibits various biological activities. It has been noted for its potential toxicity and irritative effects on skin and respiratory tracts. Toxicological classifications indicate that it may cause serious eye damage and skin irritation upon exposure. Additionally, it has been identified as having endocrine-disrupting properties . Its biological profile suggests caution in handling due to these adverse effects.

The synthesis of 4-chlorobenzene-1,2-diamine typically involves the following methods:

- Reduction of 4-Chloro-Nitrobenzene: This method involves the reduction of 4-chloro-nitrobenzene using reducing agents like iron or tin in acidic conditions.

- Direct Amination: The compound can also be synthesized through direct amination of chlorobenzene derivatives using ammonia or amines under high temperatures and pressures.

- Nitration followed by Reduction: Chlorobenzene can be nitrated to produce 4-chloro-nitrobenzene, which is then reduced to yield 4-chlorobenzene-1,2-diamine .

4-Chlorobenzene-1,2-diamine finds applications in several fields:

- Dyes and Pigments: It is used as an intermediate in the production of azo dyes.

- Pharmaceuticals: The compound serves as a building block for various pharmaceutical agents.

- Polymer Industry: It is utilized in synthesizing polymers and resins due to its reactive amino groups .

Studies involving 4-chlorobenzene-1,2-diamine have focused on its interactions with biological systems and other chemicals. For instance:

- Toxicological Studies: Research has shown that exposure to this compound can lead to respiratory tract irritation and skin sensitization.

- Chemical Compatibility: It is noted that the compound may react with strong oxidizers and acids, leading to hazardous conditions .

Several compounds share structural similarities with 4-chlorobenzene-1,2-diamine. Here are some notable examples:

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| 4-Chloro-m-phenylenediamine | 21209 | Different orientation of amino groups |

| 3-Chlorobenzene-1,2-diamine | 95-83-0 | Chlorine at a different position |

| 4-Nitrobenzene-1,2-diamine | 95-82-9 | Contains a nitro group instead of chlorine |

Uniqueness of 4-Chlorobenzene-1,2-Diamine

What sets 4-chlorobenzene-1,2-diamine apart from its analogs is its specific arrangement of functional groups that enhance its reactivity in electrophilic substitution reactions while also imparting significant biological activity. Its dual amino functionality allows for diverse applications in dye chemistry and pharmaceuticals while maintaining a distinct toxicity profile compared to other similar compounds .

Physical Description

Color/Form

XLogP3

Boiling Point

LogP

log Kow = 1.28

Melting Point

76.0 °C

76 °C

UNII

Related CAS

GHS Hazard Statements

H315 (85.11%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (85.11%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (85.11%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H351 (82.98%): Suspected of causing cancer [Warning Carcinogenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard

Other CAS

Wikipedia

Use Classification

General Manufacturing Information

It is available in the US containing maxima of 2% ash and 2% moisture.

Produced commercially in US since 1941-1943. One US producer in 1977.